molecular formula C12H16O2 B15114896 3-[(2-Methylphenyl)methoxy]oxolane

3-[(2-Methylphenyl)methoxy]oxolane

Cat. No.: B15114896
M. Wt: 192.25 g/mol
InChI Key: DYWNQCAULOLFBK-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)methoxy]oxolane is an organic compound that features a methoxy group attached to an oxolane ring, with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methoxy]oxolane typically involves the reaction of 2-methylphenol with oxirane in the presence of a base. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the oxirane ring, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methoxy]oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(2-Methylphenyl)methoxy]oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methoxy]oxolane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group attached to the oxolane ring.

    2-Methyltetrahydrofuran: Another related compound with a tetrahydrofuran ring and a methyl substituent.

Uniqueness

3-[(2-Methylphenyl)methoxy]oxolane is unique due to the presence of both the methoxy and 2-methylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-[(2-methylphenyl)methoxy]oxolane

InChI

InChI=1S/C12H16O2/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12/h2-5,12H,6-9H2,1H3

InChI Key

DYWNQCAULOLFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2CCOC2

Origin of Product

United States

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